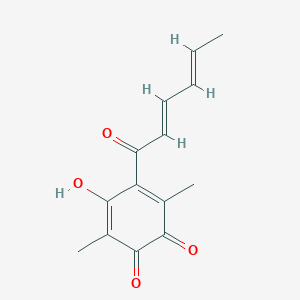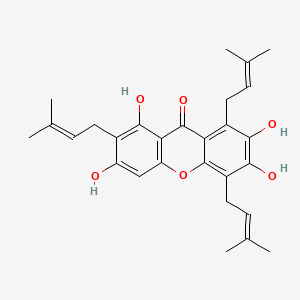
Garcinone E
Vue d'ensemble
Description
Garcinone e belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits and purple mangosteen. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
1. Cytotoxic Effect on Cancer Cells
Garcinone E, a xanthone derivative from the pericarp of Garcinia mangostana, demonstrates a potent cytotoxic effect on various cancer cell lines. Studies have shown its effectiveness against human cervical carcinoma cells (HeLa cells) through mechanisms like programmed cell death, cell cycle arrest, and suppression of cell migration and invasion (Yang, Xu, & Wang, 2020). Similarly, its cytotoxic effects have been observed on hepatocellular carcinoma cell lines, suggesting its potential utility in cancer treatment (Ho, Huang, & Chen, 2002).
2. Inhibition of Fatty Acid Synthase
This compound has been identified as an inhibitor of fatty acid synthase (FAS), an enzyme highly expressed in human adipocytes and cancer cells. Its inhibition by this compound is concentration-dependent, suggesting potential therapeutic applications in obesity and cancer treatment (Liang, Luo, Gao, & Wu, 2018).
3. Anti-Metastatic Properties in Oral Cancer
Research has explored the potential of this compound to inhibit proliferation, migration, and invasion of HSC-4 oral cancer cells. It has been found to suppress the expression of matrix metalloproteinases (MMP-2 and MMP-9) and modulate cytokine expression, indicating its anti-metastatic capabilities in oral cancer (K & S, 2019).
4. Potential in Neurogenesis
This compound has shown promise in promoting neurogenesis in rat cortical progenitor cells. Its effects on neuronal survival and differentiation highlight its potential role in neural health and possibly in treating neurodegenerative diseases (Weng, Liao, Yu, & Lin, 2011).
5. Antioxidative and Anti-inflammatory Effects
This compound, like other derivatives from Garcinia mangostana, possesses antioxidative and anti-inflammatory properties. These properties contribute to its therapeutic potential in various diseases where oxidative stress and inflammation are key factors (Yamaguchi, Saito, Ariga, Yoshimura, & Nakazawa, 2000).
Mécanisme D'action
- Garcinone E primarily targets cancer cells. It induces apoptosis (programmed cell death) and inhibits cancer cell migration .
- ROS Production : this compound increases reactive oxygen species (ROS) levels, which contribute to mitochondrial dysfunction and apoptosis .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the Sub G1 phase, preventing cancer cells from dividing and proliferating .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Garcinone E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit fatty acid synthase, an enzyme highly expressed in human adipocytes and cancer cells . The inhibition is competitive with respect to acetyl-CoA, mixed competitive and noncompetitive with respect to malonyl-CoA, and noncompetitive to NADPH . Additionally, this compound induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In HeLa human cervical carcinoma cells, this compound induces programmed cell death, arrests the cell cycle at the G2/M phase, and suppresses cell migration and invasion . It also inhibits the viability and clonogenic capacity of these cells in a dose- and time-dependent manner . Furthermore, this compound has been shown to inhibit fatty acid synthase activity in adipocytes and cancer cells, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It exerts its effects by binding to and inhibiting fatty acid synthase, leading to reduced fatty acid synthesis . This compound also induces apoptosis through the activation of caspases and modulation of apoptosis-related proteins . Additionally, it inhibits cell migration and invasion by affecting the expression of proteins involved in these processes . The compound’s ability to arrest the cell cycle at the G2/M phase further contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its anticancer activity over extended periods, with consistent inhibition of cell viability and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 4T1 mouse breast cancer model, this compound dose-dependently suppressed tumor growth and metastasis without causing toxicity . The compound also modulated tumor-associated macrophages, reducing the proportion of M2-like macrophages and increasing M1-like macrophages . These findings suggest that this compound has a therapeutic window within which it is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and thereby reducing fatty acid synthesis . This inhibition affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects. Additionally, this compound’s interaction with apoptosis-related proteins influences cellular metabolism by promoting programmed cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported into cells and interacts with various transporters and binding proteins. In cancer cells, it accumulates in specific cellular compartments, where it exerts its effects on cell viability, migration, and invasion . The compound’s distribution within tissues also influences its therapeutic potential and efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is localized in specific cellular compartments, including the cytoplasm and nucleus . This localization is essential for its interaction with target proteins and enzymes, such as fatty acid synthase and apoptosis-related proteins . The subcellular distribution of this compound also affects its ability to induce apoptosis and inhibit cell migration and invasion .
Propriétés
IUPAC Name |
2,3,6,8-tetrahydroxy-1,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-20(29)13-21-23(24(17)30)27(33)22-18(11-8-15(3)4)25(31)26(32)19(28(22)34-21)12-9-16(5)6/h7-9,13,29-32H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYEKGQSBGNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C(=C(C(=C3C2=O)CC=C(C)C)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318292 | |
| Record name | Garcinone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garcinone E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112649-21-5 | |
| Record name | Garcinone E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112649-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcinone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112649215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Garcinone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARCINONE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JJA5L4ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Garcinone E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152.5 - 155.5 °C | |
| Record name | Garcinone E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


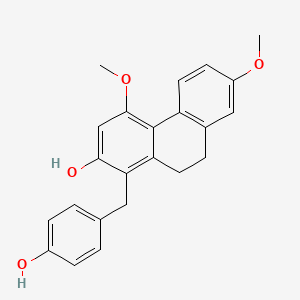
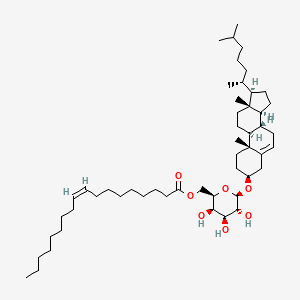

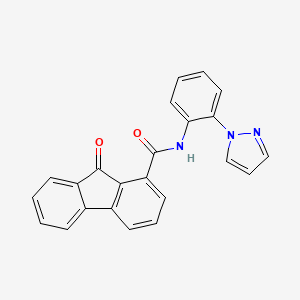

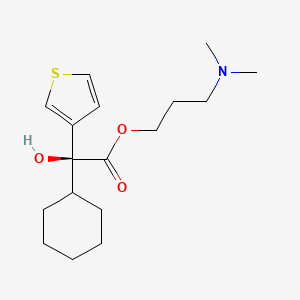
![6,6'-Bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine](/img/structure/B1247663.png)
